4-Piperidin-4-yloxybenzaldehyde
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Overview
Description
4-Piperidin-4-yloxybenzaldehyde: is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol It is characterized by the presence of a benzaldehyde group substituted with a piperidinyloxy moiety at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Piperidin-4-yloxybenzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-piperidinol under suitable conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
4-Piperidin-4-yloxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-(4-Piperidinyloxy)benzoic acid.
Reduction: 4-(4-Piperidinyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
4-Piperidin-4-yloxybenzaldehyde is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It serves as a building block for the synthesis of bioactive molecules, including potential drugs targeting neurological disorders and infectious diseases .
Industry:
The compound finds applications in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in the production of polymers, coatings, and other industrial products .
Mechanism of Action
The mechanism of action of 4-Piperidin-4-yloxybenzaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially modulating their activity. Additionally, the piperidinyloxy group can enhance the compound’s binding affinity to specific receptors or enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Hydroxybenzaldehyde: Lacks the piperidinyloxy group, making it less versatile in certain synthetic applications.
4-(4-Piperidinyloxy)benzoic acid: An oxidized form of 4-Piperidin-4-yloxybenzaldehyde with different reactivity and applications.
4-(4-Piperidinyloxy)benzyl alcohol:
Uniqueness:
This compound is unique due to the presence of both the aldehyde and piperidinyloxy groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications in various fields .
Properties
CAS No. |
199103-27-0 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.257 |
IUPAC Name |
4-piperidin-4-yloxybenzaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)15-12-5-7-13-8-6-12/h1-4,9,12-13H,5-8H2 |
InChI Key |
SWOUPUJHCPEVHS-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC2=CC=C(C=C2)C=O |
Synonyms |
4-(4-Piperidinyloxy)benzaldehyde |
Origin of Product |
United States |
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